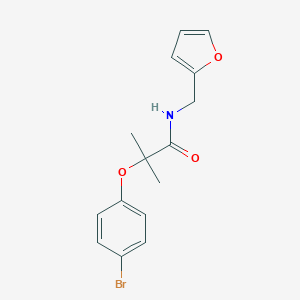![molecular formula C22H19ClN4O4 B243735 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide, commonly known as CMB, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the development of new drugs, as well as in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of CMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, CMB has been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression.
Biochemical and Physiological Effects
CMB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. CMB has also been found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor. Additionally, CMB has been found to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.
Advantages and Limitations for Lab Experiments
CMB has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. CMB also has a wide range of potential applications in drug development and the study of biochemical and physiological processes. However, there are also some limitations to using CMB in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, CMB has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for the study of CMB. One potential application is in the development of new anticancer drugs. CMB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new treatments. Additionally, CMB could be further studied for its potential antiviral and antimicrobial properties. Further studies could also investigate the potential toxicity and side effects of CMB in vivo. Overall, the study of CMB has the potential to lead to new discoveries in drug development and the study of biochemical and physiological processes.
Synthesis Methods
The synthesis of CMB involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline and triphosgene in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzoic acid and sodium hydride to yield CMB. This method has been optimized to produce high yields of CMB with high purity.
Scientific Research Applications
CMB has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antiviral, and antimicrobial properties. CMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. Additionally, CMB has been found to have antibacterial activity against gram-positive and gram-negative bacteria.
properties
Molecular Formula |
C22H19ClN4O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-15-6-7-16(21(12-15)31-3)22(28)24-13-4-8-18-19(10-13)26-27(25-18)14-5-9-20(30-2)17(23)11-14/h4-12H,1-3H3,(H,24,28) |
InChI Key |
GCJXHMCLOUOWOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)